molecular formula C6H14Cl2O2Si B14376526 Bis(2-chloroethyl)(dimethoxy)silane CAS No. 90056-23-8

Bis(2-chloroethyl)(dimethoxy)silane

Cat. No.: B14376526
CAS No.: 90056-23-8
M. Wt: 217.16 g/mol
InChI Key: PSFLINNCVZSNPS-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)(dimethoxy)silane: is an organosilicon compound with the molecular formula C6H14Cl2O2Si. This compound is characterized by the presence of two chloroethyl groups and two methoxy groups attached to a silicon atom. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)(dimethoxy)silane typically involves the reaction of silicon tetrachloride with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the substitution of chlorine atoms with methoxy groups. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where silicon tetrachloride and 2-chloroethanol are reacted under optimized conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final compound is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl)(dimethoxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxanes.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Acids and Bases: Used to catalyze hydrolysis and condensation reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.

Major Products Formed:

    Organosilicon Compounds: Formed through substitution reactions.

    Silanols and Siloxanes: Formed through hydrolysis and condensation reactions.

Scientific Research Applications

Chemistry: Bis(2-chloroethyl)(dimethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacturing of electronic materials, where it serves as a precursor for the deposition of silicon-containing films.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl)(dimethoxy)silane involves the formation of covalent bonds with various substrates. The chloroethyl groups can react with nucleophiles, leading to the formation of stable organosilicon compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and enhance the properties of materials.

Comparison with Similar Compounds

    Bis(2-chloroethyl)dimethylsilane: Similar structure but with methyl groups instead of methoxy groups.

    Bis(2-chloroethyl)diethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.

    Bis(2-chloroethyl)diphenylsilane: Similar structure but with phenyl groups instead of methoxy groups.

Uniqueness: Bis(2-chloroethyl)(dimethoxy)silane is unique due to the presence of methoxy groups, which provide specific reactivity and properties. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxanes. This property makes it valuable in applications where surface modification and adhesion enhancement are required.

Properties

CAS No.

90056-23-8

Molecular Formula

C6H14Cl2O2Si

Molecular Weight

217.16 g/mol

IUPAC Name

bis(2-chloroethyl)-dimethoxysilane

InChI

InChI=1S/C6H14Cl2O2Si/c1-9-11(10-2,5-3-7)6-4-8/h3-6H2,1-2H3

InChI Key

PSFLINNCVZSNPS-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCl)(CCCl)OC

Origin of Product

United States

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